Tris(4-methoxyphenyl)borane ammonia complex
Overview
Description
Tris(4-methoxyphenyl)borane ammonia complex is a chemical compound with the linear formula (CH3OC6H4)3B·NH3 . It has a molecular weight of 349.23 .
Molecular Structure Analysis
The molecular structure of Tris(4-methoxyphenyl)borane ammonia complex is represented by the formula (CH3OC6H4)3B·NH3 . This indicates that the compound is composed of three 4-methoxyphenyl groups attached to a boron atom, which is complexed with an ammonia molecule.Physical And Chemical Properties Analysis
Tris(4-methoxyphenyl)borane ammonia complex appears as a grey powder . It has a melting point of 191 °C .Scientific Research Applications
Polymer Chemistry
Borane clusters, such as tris(4-methoxyphenyl)borane, have been introduced into polymeric frameworks, creating Borane cluster-containing polymers (BCCPs). These BCCPs integrate the merits of both borane clusters and polymers . The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows BCCPs with many specific properties, such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .
Lewis Acid Catalyst
Tris(4-methoxyphenyl)borane, being a borane, can act as a strong Lewis acid catalyst. The utility of such a catalyst has been explored towards a wide range of unique siloxane products and their corresponding applications . This borane offers controlled and selective outcomes by the variation of reaction conditions, precursor functionalities, reagent or catalyst loading .
Reductant in Chemical Reactions
Tris(4-methoxyphenyl)borane ammonia complex is also used as a reductant in chemical reactions . Its linear formula is (CH3OC6H4)3B·NH3 and it has a molecular weight of 349.23 .
Mechanism of Action
Target of Action
The primary target of Azane;tris(4-methoxyphenyl)borane, also known as Tris(4-methoxyphenyl)borane ammonia complex, is the formation of carbon-carbon (C-C) bonds in organic reactions . This compound acts as a catalyst in these reactions, facilitating the formation of new C-C bonds.
Mode of Action
The compound interacts with its targets by inducing rapid oligomerization reactions of arylacetylenes and arylallenes . This process involves unique boryl-enabled conversions such as 1,3-boryl-shift, allylboration, 1,2-carboboration, and 1,5-electrocyclization .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of cross-coupling reaction, used to form new carbon-carbon bonds. The compound’s role in this pathway is to act as an organoboron reagent, which is a key component in the SM coupling reaction .
Pharmacokinetics
The compound has a molecular weight of 34923 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of new organic compounds, including oligomers and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to be stable in air, but may decompose under high temperatures . Additionally, the compound is soluble in nonpolar solvents, such as ether and toluene , which can affect its reactivity and efficacy in certain reactions.
properties
IUPAC Name |
azane;tris(4-methoxyphenyl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJAXMODHLOQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583813 | |
Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13549-38-7 | |
Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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